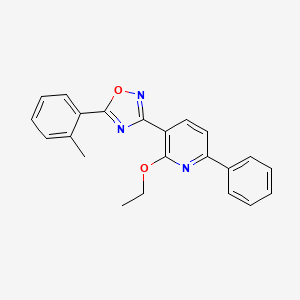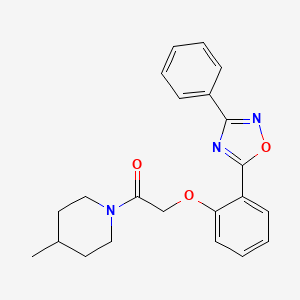
1-(4-methylpiperidin-1-yl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylpiperidin-1-yl)-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone, commonly known as MPOE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.
Aplicaciones Científicas De Investigación
MPOE has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, MPOE has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast cancer and lung cancer. In Alzheimer's disease research, MPOE has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, MPOE has been shown to protect dopaminergic neurons from oxidative stress and reduce the accumulation of alpha-synuclein, which is a protein associated with the disease.
Mecanismo De Acción
The mechanism of action of MPOE involves the inhibition of various enzymes and proteins that are involved in cell growth, proliferation, and survival. MPOE can inhibit the activity of the protein kinase B (AKT) pathway, which is a signaling pathway that promotes cell growth and survival. MPOE can also inhibit the activity of the nuclear factor-kappa B (NF-kB) pathway, which is a signaling pathway that promotes inflammation and cell survival. Additionally, MPOE can inhibit the activity of the cyclin-dependent kinase (CDK) pathway, which is a signaling pathway that promotes cell cycle progression.
Biochemical and Physiological Effects:
MPOE has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. MPOE can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various diseases. MPOE can also reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, MPOE can induce apoptosis, which is a programmed cell death that is essential for the elimination of damaged or abnormal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPOE for lab experiments is its high potency and selectivity. MPOE can inhibit the activity of various enzymes and proteins at low concentrations, which makes it a valuable tool for studying the molecular mechanisms of various diseases. However, one of the main limitations of MPOE is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, MPOE can have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on MPOE, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of its molecular targets. Additionally, further studies are needed to investigate the potential applications of MPOE in other diseases, such as diabetes and cardiovascular disease. Finally, the development of MPOE analogs with improved potency and selectivity could lead to the discovery of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of MPOE involves a multi-step process that includes the reaction of 4-methylpiperidine with 2-bromo-1-(3-phenyl-1,2,4-oxadiazol-5-yl)benzene, followed by the reaction of the resulting compound with 2-chloroethyl ethyl ether. The final product is obtained by purifying the crude reaction mixture through column chromatography.
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-11-13-25(14-12-16)20(26)15-27-19-10-6-5-9-18(19)22-23-21(24-28-22)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCDCMOPJGDAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl 5-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzene-1,3-dicarboxylate](/img/structure/B7700581.png)
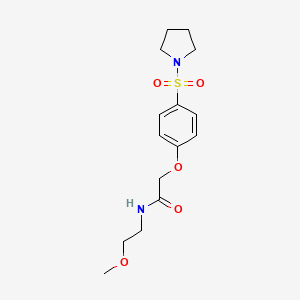
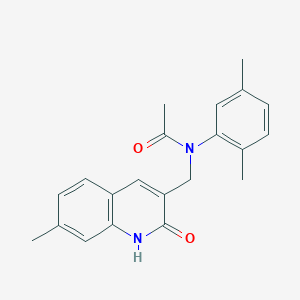

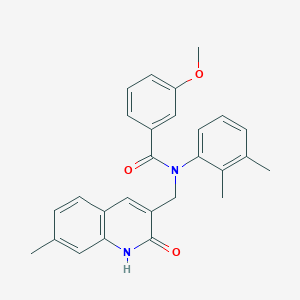
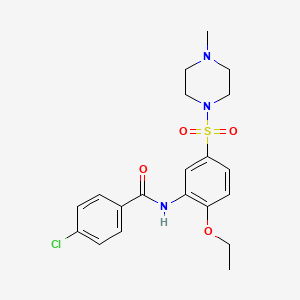


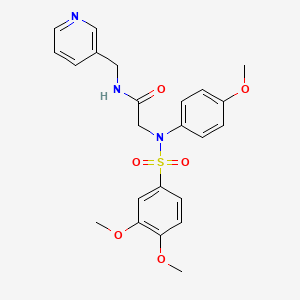
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7700634.png)

